1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[4-(1H-tetrazol-1-yl)phenyl]ethanone
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Overview
Description
1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[4-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]-1-ETHANONE is a complex organic compound characterized by the presence of a pyrazole ring and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[4-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]-1-ETHANONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and tetrazole precursors, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include trifluoromethylating agents, hydrazines, and azides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient and cost-effective production of the compound. Safety measures are also crucial due to the potential hazards associated with some of the reagents and intermediates used in the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[4-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation of the hydroxyl group may yield a ketone, while reduction may produce an alcohol
Scientific Research Applications
1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[4-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]-1-ETHANONE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its chemical properties can be exploited in the design of new materials with specific functionalities, such as sensors or catalysts.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules, contributing to the development of new industrial processes and products.
Mechanism of Action
The mechanism of action of 1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[4-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- **1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[4-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]-1-ETHANONE
- **1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[4-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]-1-ETHANONE
Uniqueness
The uniqueness of 1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[4-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]-1-ETHANONE lies in its combination of a pyrazole and tetrazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development in various fields.
Properties
Molecular Formula |
C13H11F3N6O2 |
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Molecular Weight |
340.26 g/mol |
IUPAC Name |
1-[5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-[4-(tetrazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C13H11F3N6O2/c14-13(15,16)12(24)5-6-18-22(12)11(23)7-9-1-3-10(4-2-9)21-8-17-19-20-21/h1-4,6,8,24H,5,7H2 |
InChI Key |
MDVRTLQJWDTMDP-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NN(C1(C(F)(F)F)O)C(=O)CC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
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